2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide
CAS No.: 25470-94-4
Cat. No.: VC0006445
Molecular Formula: C25H29IN2
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide - 25470-94-4](/images/no_structure.jpg)
CAS No. | 25470-94-4 |
---|---|
Molecular Formula | C25H29IN2 |
Molecular Weight | 484.4 g/mol |
IUPAC Name | (2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;iodide |
Standard InChI | InChI=1S/C25H29N2.HI/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 |
Standard InChI Key | ZGBJQZCIUVDAHE-UHFFFAOYSA-M |
Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Structural and Molecular Characteristics
Chemical Identity
The compound belongs to the indolium class, featuring two 1,3,3-trimethylindole moieties linked by a propenyl group. The iodide counterion balances the positive charge delocalized across the conjugated system. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 25470-94-4 |
Molecular Formula | C₂₅H₂₉IN₂ |
Molecular Weight | 484.43 g/mol |
IUPAC Name | (2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole; iodide |
The extended π-conjugation between the indole rings and the propenyl bridge underpins its optical properties, including strong absorbance in the visible spectrum.
Stereochemical Considerations
The molecule adopts an all-trans configuration along the propenyl chain to maximize conjugation, as evidenced by analogous indocarbocyanine dyes. The trimethyl groups at the 1 and 3 positions of the indole rings induce steric hindrance, stabilizing the planar geometry required for electronic delocalization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible synthetic route involves:
-
Indole Core Formation: Fischer indole synthesis using phenylhydrazine and methyl-substituted ketones under acidic conditions.
-
Quaternization: Treatment of the indole nitrogen with methyl iodide to form the indolium cation.
-
Cross-Coupling: Wittig or Heck reactions to introduce the propenyl bridge between the indole units.
-
Ion Exchange: Metathesis with potassium iodide to replace the original counterion (e.g., chloride).
Key challenges include controlling regioselectivity during cross-coupling and minimizing demethylation side reactions.
Scalability and Process Optimization
Industrial production would employ continuous flow reactors to enhance heat transfer and mixing efficiency. For example, microreactors could mitigate exothermic risks during quaternization. Purification via recrystallization from ethanol-water mixtures is typical for such cationic dyes.
Physicochemical Properties
Spectral Characteristics
While specific spectral data are unavailable from admissible sources, analogous indolium dyes exhibit:
-
Fluorescence: Moderate quantum yields (Φ₆ ≈ 0.2–0.4) in nonpolar solvents.
The iodide counterion may red-shift absorption compared to chloride analogues due to ion-pairing effects.
Solubility and Stability
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO); limited in water without surfactants.
-
Photostability: Susceptible to photodegradation under UV light, necessitating storage in amber glass.
Future Research Directions
-
Optoelectronic Characterization: Measure charge-carrier mobility in thin films.
-
In Vitro Cytotoxicity: Screen against human cell lines to assess therapeutic potential.
-
Synthetic Modifications: Introduce sulfonate groups to enhance aqueous solubility for biological applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume